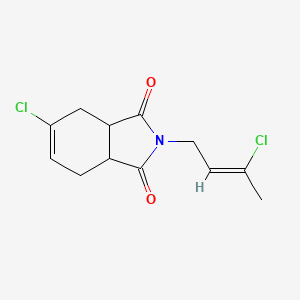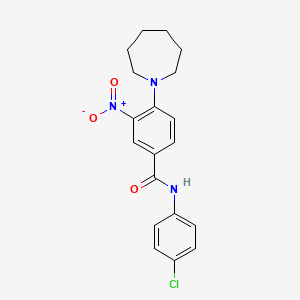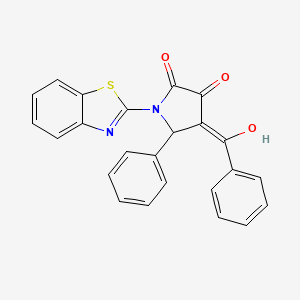![molecular formula C19H23N3O3 B5466265 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5466265.png)
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, specifically in the control of transcriptional elongation. JNJ-42756493 has been shown to have potential therapeutic applications in the treatment of cancer, inflammatory diseases, and cardiovascular diseases.
Wirkmechanismus
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide inhibits the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting the function of BET proteins, this compound disrupts the expression of genes that are critical for cancer cell survival and proliferation, as well as for the regulation of inflammation and cardiovascular function.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to inhibit the expression of oncogenes, such as MYC and BCL-2, and to promote the expression of tumor suppressor genes, such as p21 and p27. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Finally, this compound has been shown to improve cardiac function in models of heart failure, through its effects on gene expression in cardiac cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide in lab experiments include its high potency and specificity for BET proteins, its well-characterized mechanism of action, and its potential for therapeutic applications in cancer, inflammatory diseases, and cardiovascular diseases. However, there are also limitations to using this compound, including its relatively high cost and the need for specialized expertise in its synthesis and use.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide, including the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its efficacy, and the optimization of its pharmacokinetic properties for clinical use. In addition, there is a need for further studies to elucidate the mechanisms underlying its effects on gene expression, and to explore its potential for use in other disease indications.
Synthesemethoden
The synthesis of 2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide involves the reaction of 2-(methylamino)pyridine with 2-bromo-1-phenylpropan-1-one to form an intermediate, which is then reacted with morpholine to form the final product. The synthesis has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma, and to have cardioprotective effects in models of heart failure.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(24,16-7-3-2-4-8-16)18(23)21-14-15-6-5-9-20-17(15)22-10-12-25-13-11-22/h2-9,24H,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHAHOVSKMVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NCC2=C(N=CC=C2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(hydroxymethyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5466214.png)

![3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466231.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5466236.png)

![methyl 5-(2,4-dioxo-6-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B5466250.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5466257.png)
![11-propionyl-4-[4-(prop-2-yn-1-yloxy)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5466274.png)

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466283.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5466289.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5466297.png)